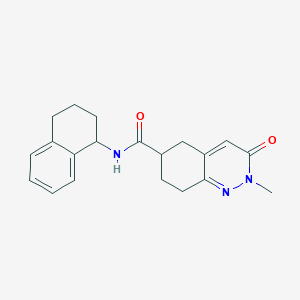
2-methyl-3-oxo-N-(1,2,3,4-tetrahydronaphthalen-1-yl)-2,3,5,6,7,8-hexahydrocinnoline-6-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
2-methyl-3-oxo-N-(1,2,3,4-tetrahydronaphthalen-1-yl)-2,3,5,6,7,8-hexahydrocinnoline-6-carboxamide is a useful research compound. Its molecular formula is C20H23N3O2 and its molecular weight is 337.423. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 2-methyl-3-oxo-N-(1,2,3,4-tetrahydronaphthalen-1-yl)-2,3,5,6,7,8-hexahydrocinnoline-6-carboxamide , identified by its CAS number 2034444-91-0 , has garnered attention due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.
- Molecular Formula : C20H23N3O2
- Molecular Weight : 337.4155 g/mol
- SMILES Notation : O=C(C1CCc2c(C1)cc(=O)n(n2)C)NC1CCCc2c1cccc2
Biological Activity Overview
The biological activity of this compound has been investigated in various studies focusing on its pharmacological effects. Preliminary findings suggest that it may possess significant therapeutic potential.
Anticancer Activity
Research indicates that derivatives of hexahydrocinnoline compounds exhibit cytotoxic effects against various cancer cell lines. A study demonstrated that certain structural modifications enhance the anticancer properties of these compounds. For instance, a related compound showed an IC50 value of 12 µM against breast cancer cells (MCF-7) .
Antimicrobial Properties
The compound's antimicrobial activity has also been assessed. In vitro tests revealed that it inhibits the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 32 to 128 µg/mL against various bacterial strains .
Neuroprotective Effects
Neuroprotective properties have been highlighted in animal models of neurodegenerative diseases. The compound was found to reduce oxidative stress markers and improve cognitive function in mice subjected to induced neurotoxicity .
Research Findings and Case Studies
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications in the naphthalene ring and the amide group significantly influence the biological activity of the compound. Compounds with electron-withdrawing groups on the aromatic ring tended to exhibit enhanced activity against cancer cells .
Eigenschaften
IUPAC Name |
2-methyl-3-oxo-N-(1,2,3,4-tetrahydronaphthalen-1-yl)-5,6,7,8-tetrahydrocinnoline-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O2/c1-23-19(24)12-15-11-14(9-10-17(15)22-23)20(25)21-18-8-4-6-13-5-2-3-7-16(13)18/h2-3,5,7,12,14,18H,4,6,8-11H2,1H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPAKEKPDJWMNRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=C2CC(CCC2=N1)C(=O)NC3CCCC4=CC=CC=C34 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














